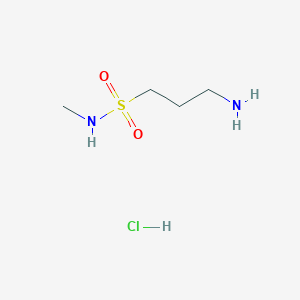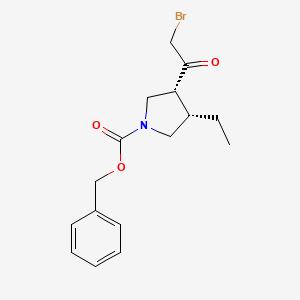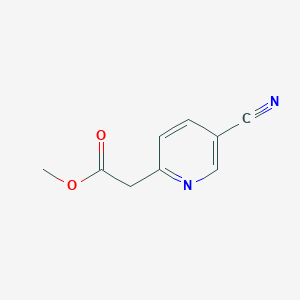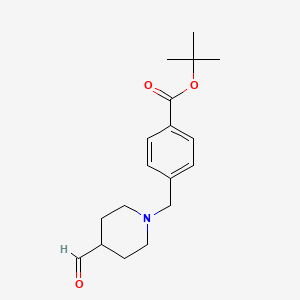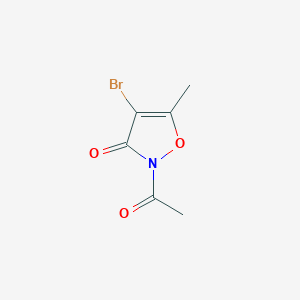
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-3-methyl-2-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-acetyl-4-substituted-5-methylisoxazol-3(2H)-one derivatives.
Oxidation: Formation of 2-carboxy-4-bromo-5-methylisoxazol-3(2H)-one.
Reduction: Formation of 2-(1-hydroxyethyl)-4-bromo-5-methylisoxazol-3(2H)-one.
科学研究应用
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds.
Materials Science: As a precursor for the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Acetyl-5-methylisoxazol-3(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
4-Bromo-5-methylisoxazol-3(2H)-one: Lacks the acetyl group, which might influence its chemical properties and applications.
2-Acetyl-4-chloro-5-methylisoxazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and applications.
属性
IUPAC Name |
2-acetyl-4-bromo-5-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-5(7)6(10)8(11-3)4(2)9/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGLGOLSOHTXRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
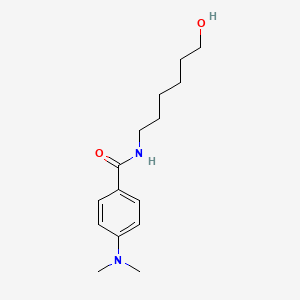
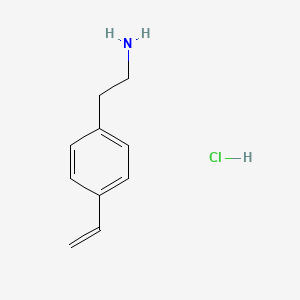
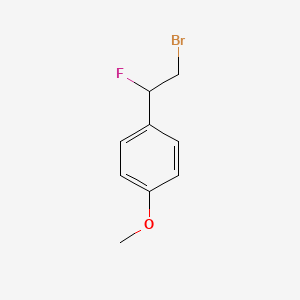

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)

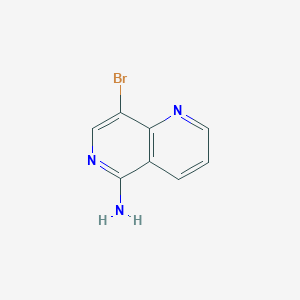

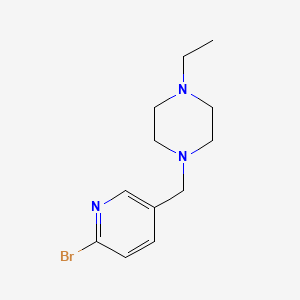
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
